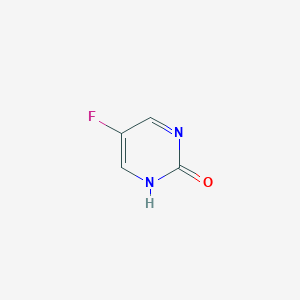
5-氟嘧啶-2-醇
描述
5-氟-2-嘧啶酮,也称为5-氟-2-羟基嘧啶,是一种氟化嘧啶衍生物,其分子式为C4H3FN2O。它是一种杂环化合物,包含一个嘧啶环,在5位被氟原子取代,在2位被羟基取代。该化合物因其潜在的生物活性及其应用而备受医药化学和药物研究的关注。
科学研究应用
5-氟-2-嘧啶酮有几种科学研究应用,包括:
药物化学: 它用作合成各种药物化合物的构建块,包括抗病毒剂和抗癌剂.
生物学研究: 该化合物用于研究氟化嘧啶的生物活性和它们与生物靶标的相互作用。
化学生物学: 它用于设计和合成化学探针,以研究酶机制和细胞过程。
材料科学: 该化合物可用于开发具有独特性能的新型材料,例如氟化聚合物和涂料。
作用机制
5-氟-2-嘧啶酮的作用机制涉及它与特定分子靶标和途径的相互作用。在药物化学中,像5-氟-2-嘧啶酮这样的氟化嘧啶已知可以抑制参与核酸合成的酶,例如胸腺嘧啶合成酶。 这种抑制会破坏DNA和RNA的合成,导致快速分裂的细胞(如癌细胞)的细胞周期阻滞和凋亡 . 此外,该化合物可能会与其他酶和蛋白质相互作用,调节各种细胞过程和信号通路。
生化分析
Biochemical Properties
5-Fluoropyrimidin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit thymidylate synthase, an enzyme involved in DNA replication . This interaction disrupts the normal function of the enzyme, leading to DNA strand breaks and inhibition of RNA synthesis and function .
Cellular Effects
The effects of 5-Fluoropyrimidin-2-ol on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with cardiotoxicity, causing conditions such as angina, myocardial infarction, arrhythmias, and heart failure .
Molecular Mechanism
The molecular mechanism of 5-Fluoropyrimidin-2-ol involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily by inhibiting thymidylate synthase, leading to DNA strand breaks and disruption of RNA synthesis and function .
Temporal Effects in Laboratory Settings
Over time, the effects of 5-Fluoropyrimidin-2-ol can change in laboratory settings. It has been observed that this compound perturbs nucleic acid structure and dynamics, leading to new insights into its effects
Dosage Effects in Animal Models
The effects of 5-Fluoropyrimidin-2-ol vary with different dosages in animal models. For instance, up-regulation of miR-15b-5p has enhanced 5-FU-associated cell apoptosis and ameliorated cell response to 5-FU both in vitro and in animal models .
Metabolic Pathways
5-Fluoropyrimidin-2-ol is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidine dehydrogenase (DPD), which is involved in its metabolism . The role of DPD in the catabolism of 5-FU is significant as it accounts for most of the clearance of 5-FU .
Transport and Distribution
5-Fluoropyrimidin-2-ol is transported and distributed within cells and tissues. It shares the same facilitated-transport system as uracil, adenine, and hypoxanthine . The transport of this compound is neither temperature-dependent nor energy-dependent .
准备方法
合成路线和反应条件
5-氟-2-嘧啶酮的合成可以通过多种合成路线实现。一种常见的方法是2-羟基嘧啶的氟化。该反应通常涉及使用亲电氟化试剂,例如Selectfluor或N-氟苯磺酰亚胺 (NFSI),在受控条件下进行。该反应在合适的溶剂中进行,例如乙腈或二氯甲烷,在室温或略微升高的温度下进行。 反应时间可能从几个小时到一夜不等,具体取决于所使用的特定条件和试剂 .
工业生产方法
5-氟-2-嘧啶酮的工业生产可能涉及类似的合成路线,但规模更大。该过程可能包括优化反应条件、纯化步骤和质量控制措施,以确保最终产物的产率高、纯度高。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
5-氟-2-嘧啶酮会发生多种化学反应,包括:
取代反应: 5位的氟原子可以在适当的条件下被其他亲核试剂取代,例如胺或硫醇。
氧化和还原反应: 2位的羟基可以参与氧化和还原反应,导致形成不同的衍生物。
环化反应: 该化合物可以发生环化反应,形成稠环体系,这些体系可能具有独特的生物活性。
常用的试剂和条件
取代反应: 常用的试剂包括亲核试剂,例如胺、硫醇和卤化物。这些反应通常在极性溶剂中进行,如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO),在升高的温度下进行。
氧化反应: 可以使用氧化剂,例如高锰酸钾 (KMnO4) 或过氧化氢 (H2O2)。
还原反应: 常用的还原剂包括硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4)。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,取代反应可以生成各种5-取代的嘧啶衍生物,而氧化和还原反应可以导致形成不同的羟基化或脱羟基化合物。
相似化合物的比较
类似化合物
5-氟尿嘧啶 (5-FU): 一种广泛使用的化疗药物,它可以抑制胸腺嘧啶合成酶并破坏DNA合成。
5-氟-2’-脱氧尿苷 (FdUrd): 一种用于癌症治疗的核苷类似物。
5-氟-2’-脱氧胞苷 (FdCyd): 另一种具有抗癌特性的核苷类似物。
5-氟-2-嘧啶酮的独特性
5-氟-2-嘧啶酮的独特性在于其特定的取代模式以及嘧啶环上同时存在氟原子和羟基。这种独特的结构赋予了不同的化学和生物性质,使其成为各种研究应用的宝贵化合物。 它能够发生多种化学反应并形成多种衍生物,进一步提高了它在药物化学和其他科学领域的实用性 .
属性
IUPAC Name |
5-fluoro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPABFFGQPLJKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174067 | |
| Record name | 5-Fluoropyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2022-78-8, 214290-48-9 | |
| Record name | 5-Fluoropyrimidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoropyrimidin-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoropyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2(1H)-pyrimidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoro-pyrimidin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROPYRIMIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXI7T1BI5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 5-fluoropyrimidin-2-one and its derivatives like 5-fluorocytosine?
A1: 5-Fluorocytosine itself is a prodrug that is converted inside fungal cells to 5-fluorouracil. 5-Fluorouracil then acts as an antimetabolite, primarily disrupting RNA synthesis by inhibiting the enzyme thymidylate synthase. This inhibition blocks the production of thymidine, a crucial nucleotide for DNA replication, ultimately leading to fungal cell death. [, ]
Q2: How does the structure of 5-fluoropyrimidin-2-one contribute to its binding affinity?
A2: Research indicates that 5-fluoropyrimidin-2-one likely binds to its target enzyme as the covalent hydrate 3,4-dihydrouridine. This binding is influenced by the presence of the 4-hydroxyl group. Studies with cytidine deaminase, an enzyme that interacts with similar pyrimidine analogs, show that mutations affecting zinc-coordinating residues, particularly those interacting with the 4-hydroxyl group, significantly decrease the binding affinity for transition-state analogs like 5-fluoropyrimidin-2-one ribonucleoside (3,4) hydrate. [, ]
Q3: What is known about the structural characteristics of 5-fluoropyrimidin-2-one?
A3: 5-Fluoropyrimidin-2-one is characterized by its molecular formula C4H3FN2O and a molecular weight of 114.08 g/mol. Its crystal structure reveals a planar pyrimidine ring substituted with a fluorine atom at the 5-position and a keto group at the 2-position. Spectroscopic studies have provided insights into its electronic structure and interactions with solvents. [, ]
Q4: How does the structure of 5-fluoropyrimidin-2-one derivatives impact their antitumor activity?
A4: Studies exploring structure-activity relationships (SAR) of 5′-deoxy-5-fluorocytidine derivatives demonstrate that modifications at the 5′-position with alkylamine, alkoxyl, and amidine groups can significantly impact antitumor activity. Some of these derivatives exhibited comparable inhibitory effects on lung, breast, liver, and colon cancer cells to capecitabine, a known anticancer drug. []
Q5: What are the known pseudopolymorphs of 5-fluorocytosine, and how do their hydrogen-bonding patterns differ?
A5: Research has identified three new pseudopolymorphs of 5-fluorocytosine: 5-fluorocytosine dimethyl sulfoxide solvate, 5-fluorocytosine dimethylacetamide hemisolvate, and 5-fluorocytosine hemihydrate. While all three structures exhibit similar hydrogen-bond patterns within the 5-fluorocytosine ribbons (formed through R(2)(2)(8) dimer interactions), the hydrogen bonds formed with the solvent molecules lead to variations in the overall crystal packing. These differences result in the formation of layers or tubes of 5-fluorocytosine ribbons depending on the specific solvent. []
Q6: What are the implications of keto-enol tautomerism in 5-fluorouracil and its derivatives?
A6: Research using fluorescence spectroscopy and DFT calculations has shown that 5-fluorouracil and its derivatives exhibit keto-enol tautomerism in aqueous solutions. This tautomerism influences their luminescent properties and can be affected by factors such as pH and solvent polarity. The study identified specific tautomers for various 5-fluorouracil derivatives and highlighted the role of intermolecular proton transfer in the fluorescence of rare tautomers. []
Q7: Are there any known analytical techniques for characterizing and quantifying 5-fluoropyrimidin-2-one?
A7: Various analytical techniques can be employed for the characterization and quantification of 5-fluoropyrimidin-2-one. These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


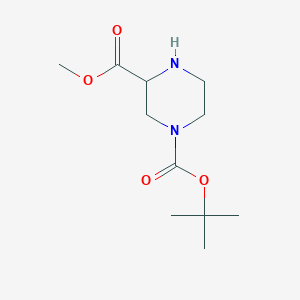
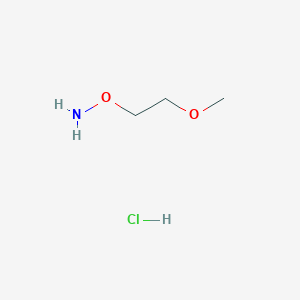
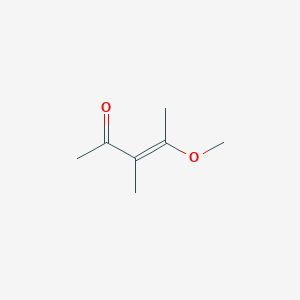
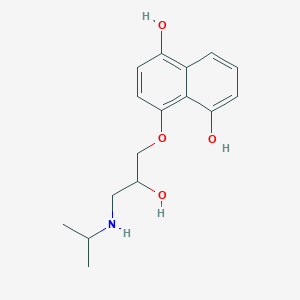
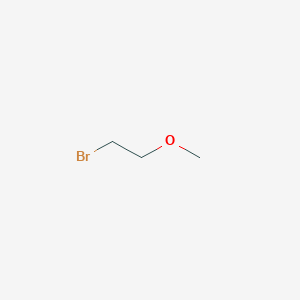
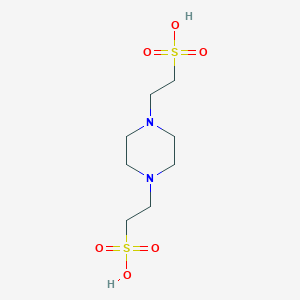
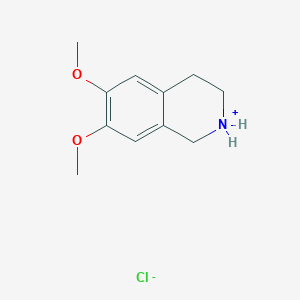
![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)
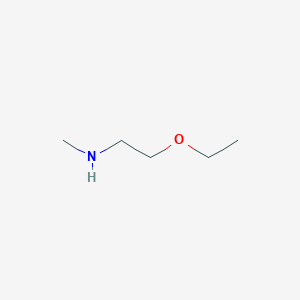
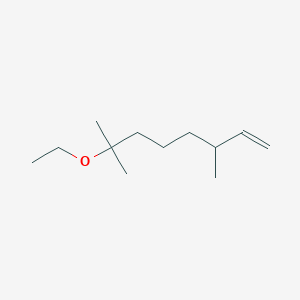
![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

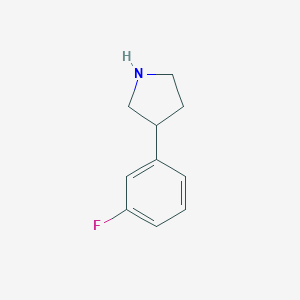
![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
